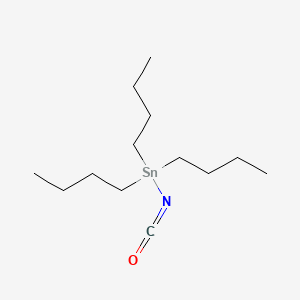

Tributyltin isocyanate

Description

Propriétés

IUPAC Name |

tributyl(isocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUNDMHXMXDGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218298 | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-99-2 | |

| Record name | Tributylisocyanatostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tributyltin Isocyanate

Diverse Synthetic Routes to Tributyltin Isocyanate

The synthesis of this compound can be achieved through several chemical pathways, each utilizing different precursors and reaction conditions. These routes leverage the reactivity of the tin atom and its affinity for nitrogen-containing functional groups.

Hydrostannation involves the addition of an organotin hydride's Sn-H bond across an unsaturated double or triple bond gelest.com. In principle, the synthesis of this compound could be achieved via the hydrostannation of isocyanic acid (HNCO) with tributyltin hydride. This reaction would involve the addition of the tributyltin group to the nitrogen and the hydrogen to the oxygen of the isocyanate.

General Reaction: (C₄H₉)₃SnH + H-N=C=O → (C₄H₉)₃Sn-N=C=O + H₂

Organotin hydrides are recognized for their utility as intermediates in organic synthesis, with tributyltin hydride being one of the most commonly used due to its stability and ease of preparation gelest.com. The addition reactions of organotin hydrides often proceed via a free radical mechanism gelest.com. While hydrostannation is a fundamental reaction in organotin chemistry, its specific application for the direct synthesis of this compound from isocyanic acid is not as commonly documented as other methods.

A significant route for synthesizing organotin compounds involves reactions with organotin oxides. Bis(tributyltin) oxide, [(C₄H₉)₃Sn]₂O, is a key precursor in this regard. Organotin oxides are known to undergo addition reactions with unsaturated compounds, including isocyanates gelest.com. The reaction between bis(tributyltin) oxide and an appropriate isocyanate source would lead to the formation of this compound. For instance, the reaction with a compound that can generate the isocyanate group in situ or a direct reaction with an isocyanate-containing molecule can yield the desired product.

This reactivity is exemplified in related systems; for example, the dibutyltin (B87310) oxide--phenyl isocyanate system has been studied for the regioselective phenylcarbamoylation of ribonucleosides and was found to be procedurally superior to the bis(tributyltin) oxide--phenyl isocyanate system, indicating that both oxides react with isocyanates nih.gov. The reaction of bis(tributyltin) oxide with an isocyanate likely involves the cleavage of the Sn-O-Sn bond and its addition across the C=N bond of the isocyanate group.

The synthesis of this compound, particularly in its role as an intermediate or catalyst in polyurethane chemistry, involves specific mechanistic steps. Two primary mechanisms have been proposed for the formation of urethane (B1682113) linkages catalyzed by organotin compounds: one involving the direct insertion of the isocyanate into a Sn-O bond, and another where the organotin compound acts as a Lewis acid lupinepublishers.comlupinepublishers.com.

The Lewis acid mechanism is considered important for catalysts like tin chlorides or carboxylates lupinepublishers.com. A more detailed mechanism, proposed by Bloodworth and Davies, suggests a catalytic cycle that is highly relevant to understanding the formation of N-stannyl compounds like this compound lupinepublishers.com. This cycle involves:

Formation of a tin alkoxide through alcoholysis of the starting tin compound.

N-coordination of the isocyanate with the tin alkoxide.

Transfer of the alkoxide anion to the coordinated isocyanate, which forms an N-stannylurethane intermediate.

Alcoholysis of the N-stannylurethane to produce the final urethane and regenerate the tin alkoxide catalyst lupinepublishers.comlupinepublishers.com.

This mechanism highlights the formation of a direct bond between tin and the nitrogen of the isocyanate group, which is the core structure of this compound. Theoretical studies using Density Functional Theory (DFT) further support the formation of an organotin alkoxide complex as the dominant catalyst, which then interacts with the isocyanate through N-coordination nih.gov.

Concerns over the environmental impact and toxicity of certain reagents have driven research into alternative and more sustainable synthetic methods for isocyanates in general rsc.orgnih.govacs.org. While much of this research focuses on avoiding hazardous precursors like phosgene in the synthesis of organic isocyanates, the principles can be applied to organometallic compounds rsc.orgnih.gov.

A prominent alternative route for this compound is the metathesis reaction between a tributyltin halide and a metal cyanate salt. This method avoids the direct use of more hazardous isocyanate precursors. The reaction of tributyltin chloride with sodium or potassium cyanate in an organic solvent provides a direct and often high-yielding pathway to the final product. This approach is analogous to the synthesis of tributyltin isothiocyanate, which can be formed by reacting tributyltin compounds with inorganic thiocyanates researchgate.net.

General Reaction: (C₄H₉)₃Sn-Cl + Na-NCO → (C₄H₉)₃Sn-NCO + NaCl

This salt elimination reaction is a common and effective strategy in organometallic synthesis. Efforts toward sustainability could involve the use of greener solvents, optimizing reaction conditions to reduce energy consumption, and developing catalytic versions of these reactions.

Precursor Chemistry and Reactant Optimization in this compound Synthesis

The choice and quality of starting materials are critical for the efficient and high-yield synthesis of this compound. Organotin halides, oxides, and hydrides are the primary precursors.

Tributyltin halides, particularly Tributyltin chloride ((C₄H₉)₃SnCl), are arguably the most important precursors for this compound. On an industrial scale, organotin compounds are typically prepared through the alkylation of tin(IV) chloride (SnCl₄) with organo-magnesium (Grignard reagents) or organo-aluminum compounds lupinepublishers.comlupinepublishers.com. The initial product is often tetrabutyltin, (C₄H₉)₄Sn. Tri-, di-, and mono-organotin halides are then produced through redistribution reactions, which involve reacting the tetraorganotin with tin(IV) chloride in controlled stoichiometric ratios gelest.com.

Once obtained, Tributyltin chloride serves as a versatile starting material. As mentioned previously, its reaction with an alkali metal cyanate is a direct and efficient route to this compound.

Other key organotin derivatives include:

Bis(tributyltin) oxide (TBTO): This compound is readily prepared and serves as a precursor for reactions involving the addition to unsaturated molecules like isocyanates gelest.com. It can also be converted to other organotin derivatives through reactions with acids gelest.com.

Tributyltin hydride (TBTH): A crucial reagent for hydrostannation reactions, TBTH is typically prepared by the reduction of a tributyltin halide using reducing agents like lithium aluminum hydride or sodium borohydride gelest.com. Its reactivity is central to radical-based synthetic pathways organic-chemistry.org.

The optimization of these precursors involves ensuring high purity to prevent side reactions and catalyst poisoning in subsequent applications.

Data Tables

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Key Precursors | General Reaction Equation | Typical Conditions | Notes |

|---|---|---|---|---|

| Metathesis | Tributyltin chloride, Sodium cyanate | (C₄H₉)₃SnCl + NaNCO → (C₄H₉)₃SnNCO + NaCl | Inert organic solvent, moderate temperatures. | A common, high-yield laboratory and potential industrial method. Analogous to isothiocyanate synthesis researchgate.net. |

| Addition to Organotin Oxide | Bis(tributyltin) oxide, Isocyanate source | [(C₄H₉)₃Sn]₂O + 2 R-NCO → 2 (C₄H₉)₃Sn-N(R)-C(O)O- | Varies with isocyanate source. | Involves addition across the C=N bond of the isocyanate gelest.comnih.gov. Product may require further transformation. |

| Hydrostannation | Tributyltin hydride, Isocyanic acid | (C₄H₉)₃SnH + HNCO → (C₄H₉)₃SnNCO + H₂ | Often initiated by AIBN for a free-radical mechanism gelest.com. | A theoretically plausible route based on known organotin hydride reactivity gelest.com. |

Table 2: Key Precursors in this compound Synthesis | Precursor Name | Chemical Formula | Role in Synthesis | Common Preparative Reactions | | :--- | :--- | :--- | :--- | | Tributyltin chloride | (C₄H₉)₃SnCl | Primary starting material for metathesis reactions. | Redistribution reaction: 3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl gelest.com. | | Bis(tributyltin) oxide | [(C₄H₉)₃Sn]₂O | Reactant for addition reactions with isocyanates. | Hydrolysis of tributyltin halides. | A versatile intermediate in organotin chemistry gelest.com. | | Tributyltin hydride | (C₄H₉)₃SnH | Reducing agent and source of the tributylstannyl group in hydrostannation. | Reduction of (C₄H₉)₃SnCl with LiAlH₄ or NaBH₄ gelest.com. | Widely used in organic synthesis for radical reactions organic-chemistry.org. | | Sodium cyanate | NaNCO | Source of the isocyanate group in metathesis reactions. | Commercially available salt. | Reacts with organotin halides to eliminate sodium halide researchgate.net. |

Influence of Reaction Conditions on Synthetic Yields and Selectivity

The synthesis of this compound from the precursor bis(tributyltin) oxide and urea is a robust method whose efficiency is significantly governed by the specific reaction conditions employed. The yield of the final product and the selectivity of the reaction, meaning the minimization of byproducts, are critically dependent on parameters such as temperature, reaction time, solvent, and the stoichiometry of the reactants.

(Bu₃Sn)₂O + 2 (NH₂)₂CO → 2 Bu₃SnNCO + 2 NH₃ + H₂O

Key reaction conditions that influence the outcome include:

Temperature: The reaction temperature is a critical factor. The process requires heating to proceed at a practical rate. Generally, temperatures in the range of 100-140°C are utilized to drive the reaction. Lower temperatures can lead to incomplete conversion of the starting materials, resulting in a lower yield. Conversely, excessively high temperatures may promote side reactions or the decomposition of the desired isocyanate product, thereby reducing both yield and selectivity.

Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the reactants. The progress of the reaction is often monitored by observing the evolution of ammonia gas, which signals the formation of the isocyanate. Typically, the reaction is heated until the evolution of ammonia ceases, indicating that the reaction has reached completion.

Solvent: The choice of solvent can influence reaction rates and the ease of product purification. High-boiling inert solvents are often preferred to maintain the required reaction temperature and to facilitate a homogeneous reaction mixture. Solvents must be chosen carefully to avoid any reaction with the isocyanate product. In some procedures, the reaction can be run without a solvent (neat), which simplifies the work-up process as the product can often be isolated directly by distillation.

Stoichiometry: The molar ratio of the reactants, bis(tributyltin) oxide and urea, is crucial for maximizing the yield. Using a stoichiometric or slight excess of urea can help drive the reaction to completion. However, a large excess of urea may complicate the purification of the final product.

While detailed, systematic studies tabulating the precise percentage yields of this compound under varied conditions are not extensively available in publicly accessible literature, the established procedures report high yields, often in the range of 80-95%, when conditions are optimized. The selectivity is generally high, with the primary byproducts being ammonia and water, which are easily removed from the reaction mixture.

The following table summarizes the general influence of these parameters on the synthesis:

| Reaction Condition | Effect on Yield and Selectivity | Typical Range/State |

| Temperature | Higher temperatures increase reaction rate but can decrease selectivity if too high. | 100 - 140 °C |

| Solvent | Can improve reaction homogeneity and control temperature. | Often run neat or in a high-boiling inert solvent. |

| Reactant Ratio | Affects the completeness of the reaction. | Stoichiometric or slight excess of urea. |

| Reaction Time | Must be sufficient for the reaction to go to completion. | Monitored by cessation of ammonia evolution. |

The purification of this compound is typically achieved by distillation under reduced pressure, which effectively separates the liquid product from any non-volatile impurities or excess reactants.

Reactivity and Reaction Mechanisms of Tributyltin Isocyanate

Fundamental Reaction Types Involving Tributyltin Isocyanate

The reactivity of this compound is governed by three principal modes of reaction: nucleophilic additions to the cumulene system of the isocyanate, electrophilic interactions at the Lewis acidic tin atom, and cycloaddition reactions involving the N=C=O moiety.

The carbon atom of the isocyanate group in this compound is highly electrophilic and serves as the primary site for nucleophilic attack. This reactivity is fundamental to the formation of various adducts. The general mechanism involves the addition of a nucleophile (Nu-H) across the C=N double bond of the isocyanate.

Common nucleophilic addition reactions include:

Reaction with Alcohols: Alcohols react with the isocyanate to form carbamates, commonly known as urethanes. The oxygen atom of the alcohol attacks the isocyanate carbon, followed by a proton transfer to the nitrogen atom. kuleuven.beresearchgate.netstudy.com This reaction is the basis for the synthesis of polyurethanes. acs.org

Reaction with Amines: Primary and secondary amines readily add to the isocyanate group to yield substituted ureas. The nitrogen atom of the amine is a potent nucleophile that attacks the electrophilic carbon of the isocyanate. researchgate.net

Reaction with Water: Hydrolysis of the isocyanate group proceeds through the initial formation of an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. chemrxiv.orgquora.com

Reaction with Thiols: Thiols can react in a similar fashion to alcohols, leading to the formation of thiocarbamates. researchgate.net

The central carbon of the N=C=O group is the established site for nucleophilic attack. quora.com The subsequent protonation of the nitrogen atom leads to the final addition product. quora.com

| Nucleophile (Nu-H) | Product | General Equation |

| Alcohol (R'-OH) | Urethane (B1682113) (Carbamate) | Bu₃Sn-NCO + R'-OH → Bu₃Sn-NH-CO-OR' |

| Amine (R'₂NH) | Substituted Urea | Bu₃Sn-NCO + R'₂NH → Bu₃Sn-NH-CO-NR'₂ |

| Water (H₂O) | Amine + CO₂ | Bu₃Sn-NCO + H₂O → [Bu₃Sn-NH-COOH] → Bu₃Sn-NH₂ + CO₂ |

| Thiol (R'-SH) | Thiocarbamate | Bu₃Sn-NCO + R'-SH → Bu₃Sn-NH-CO-SR' |

The tin atom in this compound is electron-deficient and acts as a Lewis acid. poliuretanos.com.br This allows it to coordinate with Lewis bases (electron-pair donors). This interaction can activate the isocyanate moiety towards further reactions. For instance, the coordination of a Lewis base to the tin center can increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Organometallic catalysts, including organotin compounds, are generally understood to function as Lewis acids, forming intermediate complexes with reactants that contain basic sites, such as the oxygen in a hydroxyl group or the nitrogen in an isocyanate. poliuretanos.com.br

The isocyanate group, with its system of perpendicular π-bonds, can participate in cycloaddition reactions. These reactions are crucial for the synthesis of various heterocyclic compounds. researchgate.netrsc.org For example, isocyanates can undergo [2+2] cycloaddition with themselves to form uretidinediones (dimers) or [2+2+2] cyclotrimerization to yield isocyanurates. nih.gov They can also react with other unsaturated molecules. The reaction of isocyanates with epoxides (oxiranes) to form oxazolidinones is a notable example of a cycloaddition reaction that can be catalyzed by organotin complexes. globalauthorid.comsemanticscholar.org

Oligomerization of isocyanates is a common process. nih.gov

Dimerization: Isocyanates can dimerize to form a four-membered uretidinedione ring. This reaction is typically reversible, especially at elevated temperatures. nih.gov

Trimerization: The formation of a stable six-membered isocyanurate ring through the cyclotrimerization of three isocyanate molecules is a thermodynamically favored process, often promoted by specific catalysts.

These oligomerization pathways can influence the properties of materials derived from isocyanates, such as polyurethanes.

This compound in Catalytic Organic Transformations

Organotin compounds are highly effective catalysts, particularly in reactions involving isocyanates. acs.orgchimia.ch Their catalytic activity is central to many industrial processes, most notably the production of polyurethanes.

The formation of a urethane from an isocyanate and an alcohol is often slow and requires catalysis to proceed at a practical rate. acs.orgpcimag.com Organotin compounds like dibutyltin (B87310) dilaurate are standard catalysts for this reaction, and this compound can exhibit similar catalytic behavior. chimia.chpcimag.com The mechanism of catalysis by organotin compounds is complex and can proceed through several proposed pathways. poliuretanos.com.brnih.gov

The primary role of the organotin catalyst is to act as a Lewis acid, activating one of the reactants. poliuretanos.com.br Two main mechanistic proposals exist:

Activation of the Isocyanate: The tin catalyst coordinates to the nitrogen or oxygen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to attack by the alcohol's hydroxyl group. poliuretanos.com.br

Activation of the Alcohol: The catalyst forms a complex with the alcohol, increasing the nucleophilicity of the hydroxyl oxygen. This "activated" alcohol then attacks the isocyanate. acs.org

Computational and experimental studies suggest that the formation of an intermediate complex involving the tin catalyst, the alcohol, and the isocyanate is a key feature of the reaction. poliuretanos.com.brnih.gov There is also evidence for a synergistic effect when organotin catalysts are used in conjunction with tertiary amines, where the amine may assist in proton transfer steps. poliuretanos.com.bracs.org

A more detailed model for the catalytic cycle is the "insertion mechanism." This mechanism is particularly relevant for organotin alkoxides and can be extended to other organotin catalysts that can generate such species in situ. nih.gov The proposed steps are as follows:

Formation of an Organotin Alkoxide: The organotin catalyst (e.g., an organotin carboxylate or oxide) reacts with the alcohol (R'-OH) to form a highly reactive organotin alkoxide (Bu₃Sn-OR') and releases a molecule of acid or water. nih.govgelest.com

Insertion of Isocyanate: The isocyanate molecule (R-NCO) then "inserts" into the tin-oxygen bond of the organotin alkoxide. This step involves the nucleophilic attack of the alkoxide oxygen on the isocyanate carbon, with concomitant bonding of the isocyanate nitrogen to the tin atom, forming an organotin carbamate (B1207046) intermediate. nih.govgelest.com

Alcoholysis and Catalyst Regeneration: The organotin carbamate intermediate then reacts with another molecule of alcohol. This alcoholysis step cleaves the tin-nitrogen bond, yielding the final urethane product and regenerating the organotin alkoxide, which can then re-enter the catalytic cycle. nih.gov

Recent theoretical studies using Density Functional Theory (DFT) support the formation of an organotin alkoxide complex as the dominant catalytic species in urethane formation reactions catalyzed by organotin dicarboxylates. nih.gov This insertion pathway is considered selective for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is a significant advantage in many applications. pcimag.comwernerblank.comresearchgate.net

| Step | Description | Reactants | Intermediate/Product |

| 1 | Alkoxide Formation | Bu₃Sn-X + R'-OH | Bu₃Sn-OR' + HX |

| 2 | Isocyanate Insertion | Bu₃Sn-OR' + R-NCO | Bu₃Sn-N(R)-CO-OR' |

| 3 | Alcoholysis | Bu₃Sn-N(R)-CO-OR' + R'-OH | R-NH-CO-OR' (Urethane) + Bu₃Sn-OR' |

(Note: X can be a carboxylate, halide, or part of an oxide bridge)

Catalytic Activity in Other Addition Reactions of Isocyanates

The catalytic utility of this compound and related organotin compounds extends beyond simple urethane formation. These catalysts are effective in promoting a variety of other addition reactions involving the highly reactive isocyanate group. Organotins can catalyze the reaction of isocyanates with any compound containing an active hydrogen atom, as determined by the Zerewitinoff method. google.com This includes reactions with water to form ureas and carbon dioxide, a critical reaction in the production of polyurethane foams where CO₂ acts as the blowing agent. google.comchimia.ch They also catalyze reactions with amines to form ureas and with carboxylic acids to form amides (via an unstable N-carboxyanhydride intermediate). nih.govchimia.ch

Furthermore, organotin compounds are employed as catalysts for the reactions of "blocked isocyanates." gelest.com In these systems, the isocyanate is reversibly reacted with a blocking agent (like a phenol (B47542) or ketoxime) to create a thermally stable adduct. gelest.comijacskros.com Upon heating in the presence of an organotin catalyst, the isocyanate is regenerated and can then react with a polyol. gelest.comijacskros.com Dibutyltin dilaurate is a frequently used catalyst in these applications, highlighting the general capability of organotin species to facilitate such reactions. gelest.comchimia.ch

Synergistic Catalysis Involving this compound

In many industrial polyurethane formulations, a combination of catalysts is used to achieve desired reaction profiles and physical properties. gelest.comijacskros.com A well-documented phenomenon is the synergistic effect observed between organotin compounds and tertiary amines. ijacskros.comdatapdf.com The combination of these two types of catalysts often results in a reaction rate that is significantly higher than the sum of the rates achieved with either catalyst alone. datapdf.com

Several mechanisms have been proposed to explain this synergism. One theory suggests the formation of a complex between the amine and the tin catalyst. datapdf.com Nuclear Magnetic Resonance (NMR) studies have shown that the presence of both tin and amine catalysts causes the largest downfield shift of the alcohol's hydroxyl proton, indicating a highly activated state through the formation of both hydrogen bonds (with the amine) and oxygen-metal bonds (with the tin). datapdf.com Another explanation posits that the tertiary amine coordinates to the tin atom in a ternary tin-isocyanate-alcohol complex, thereby increasing the stability and reactivity of the complex. datapdf.com This dual activation, where the tin compound functions as a Lewis acid to activate the isocyanate and the amine acts as a Lewis base to activate the alcohol via hydrogen bonding, provides a powerful catalytic system for urethane formation. wernerblank.comijacskros.com

Derivatization and Functionalization Strategies Utilizing this compound

Synthesis of Novel Organotin Compounds via this compound

This compound serves as a valuable precursor for the synthesis of other organotin compounds due to the reactivity of both the tin-nitrogen bond and the isocyanate functionality. The Sn-N bond can be cleaved by protic reagents, and the isocyanate group can undergo a wide range of addition reactions. For instance, organotin oxides are known to undergo addition reactions with isocyanates. gelest.com

A key reaction for derivatization is the addition of compounds with active hydrogen atoms across the C=N bond of the isocyanate group. The reaction of trialkyltin alkoxides with isocyanates, for example, leads to the formation of tin carbamates through an insertion mechanism. kisti.re.kr Similarly, reactions with alcohols or amines would yield tributyltin-substituted carbamates (urethanes) or ureas, respectively. These reactions effectively transform the isocyanate moiety into a new functional group while retaining the tributyltin framework, thereby creating novel, functionalized organotin compounds.

Integration of Isocyanate Functionality into Complex Architectures

This compound can be utilized as a reagent to introduce the reactive isocyanate functionality into larger, more complex molecular structures. This strategy is valuable in materials science and polymer chemistry for creating custom architectures with specific reactive sites. The tributylstannyl group can act as a carrier for the isocyanate, which can then be transferred to another molecule.

For example, in the synthesis of complex organic molecules, a tributyltin enolate can be alkylated, and subsequent reactions could involve the isocyanate group. nih.gov In polymer chemistry, this compound could potentially be used to functionalize polymers containing groups reactive towards the tin moiety, thereby appending isocyanate groups onto the polymer backbone. These appended isocyanate groups can then be used for subsequent cross-linking reactions or for grafting other molecules onto the polymer, creating materials with tailored properties such as enhanced thermal stability or modified surface characteristics. researchgate.net

Theoretical and Computational Chemistry of Tributyltin Isocyanate

Electronic Structure and Bonding Analysis of Tributyltin Isocyanate

The arrangement of electrons and the nature of the chemical bonds in this compound are fundamental to understanding its chemical behavior. Computational methods provide a powerful lens through which to examine these characteristics at a sub-atomic level.

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and molecular orbitals of organotin compounds. While specific studies on this compound are not abundant, the electronic structure can be inferred from computational analyses of related organotin molecules and isocyanates.

The tin atom in tetravalent organotin compounds, such as tributyltin derivatives, exhibits sp³ hybridization, leading to a tetrahedral geometry around the tin center. The electronic arrangement of the tin atom is 5s²5p². The bonding in these compounds involves the covalent interaction between the tin atom and the carbon atoms of the butyl groups, as well as the nitrogen atom of the isocyanate group.

DFT calculations on related systems, such as 4-nitrophenylisocyanate, have been used to analyze the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in 4-nitrophenylisocyanate, the HOMO-LUMO energy gap was calculated to be 4.516 eV. This energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. The distribution of HOMO and LUMO densities indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In isocyanates, the LUMO is often localized on the N=C=O group, highlighting its electrophilic character.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar organotin compounds and isocyanates from DFT calculations, is presented below.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 6.0 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. This approach can define atoms within a molecule and classify the nature of the interatomic interactions based on the topological properties of the electron density at bond critical points (BCPs).

The key parameters derived from a QTAIM analysis at a BCP include the electron density (ρ(r_bcp)), its Laplacian (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)). The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r_bcp) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r_bcp) > 0). The total energy density, which is the sum of the kinetic energy density (G(r_bcp)) and the potential energy density (V(r_bcp)), provides further insight. For covalent bonds, H(r_bcp) is typically negative, indicating a stabilizing accumulation of potential energy.

In this compound, the Sn-C bonds with the butyl groups are expected to exhibit characteristics of polar covalent bonds. QTAIM analysis would likely show a negative Laplacian, indicative of a shared interaction, but with a magnitude that reflects the polarity of the bond. The Sn-N bond with the isocyanate group would also be a key feature of interest. Studies on related isocyanates show that the N=C and C=O bonds have significant covalent character with high electron density at the BCPs.

A hypothetical table summarizing the expected topological parameters for the key bonds in this compound is provided below.

| Bond | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | H(r_bcp) (a.u.) | Bond Character |

|---|---|---|---|---|

| Sn-C | 0.07 | +0.15 | Slightly positive | Polar Covalent |

| Sn-N | 0.09 | +0.20 | Slightly positive | Polar Covalent |

| N=C | 0.45 | -0.50 | Negative | Covalent |

| C=O | 0.50 | -0.40 | Negative | Covalent |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the tributyl groups and the potential for rotation around the Sn-N bond mean that this compound can adopt various conformations. Computational methods are essential for exploring the potential energy surface of the molecule and understanding its dynamic behavior.

Investigation of Preferred Geometries and Rotational Barriers

The preferred geometry of this compound is dictated by the minimization of steric hindrance between the bulky butyl groups and the isocyanate moiety. Conformational analysis involves systematically rotating the rotatable bonds and calculating the corresponding energy to identify the lowest energy conformers.

The three butyl groups attached to the tin atom can rotate around the Sn-C bonds. The rotational barriers for these alkyl chains are generally low, allowing for considerable conformational flexibility. However, the interactions between the butyl groups will favor staggered arrangements to minimize steric repulsion.

Rotation around the Sn-N bond is another important conformational degree of freedom. The barrier to this rotation would depend on the electronic interactions between the isocyanate group and the tributyltin moiety. While specific calculations for this compound are not available, studies on similar molecules with rotational barriers around single bonds suggest that these barriers are typically in the range of a few kcal/mol.

A hypothetical table of calculated rotational barriers for this compound is presented below, based on values for similar chemical bonds.

| Rotatable Bond | Calculated Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Sn-C (butyl) | 3-5 | DFT |

| C-C (in butyl) | 3-4 | DFT |

| Sn-N | 2-4 | DFT |

Dynamic Behavior in Condensed Phases and Solution

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in a condensed phase or in solution. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular interactions.

In solution, the conformational flexibility of the butyl chains would be influenced by the solvent. In non-polar solvents, the butyl chains would be relatively free to move, while in polar solvents, hydrophobic interactions might lead to more compact conformations. The isocyanate group, being polar, would interact with polar solvent molecules.

MD simulations of other isocyanate-containing molecules have been used to study their aggregation behavior and interactions with solvents. For instance, simulations of poly(alkylated tri(ethylene oxide)isocyanate) in aqueous solution have shown how these molecules aggregate with increasing temperature. While this compound is a smaller molecule, MD simulations could reveal tendencies for self-association or specific interactions with solvent molecules that would govern its macroscopic properties. These simulations can also provide insights into transport properties like diffusion coefficients.

Computational Modeling of Reaction Mechanisms Involving this compound

Tributyltin compounds are known to catalyze various chemical reactions, most notably the formation of polyurethanes from isocyanates and alcohols. Computational modeling is a powerful tool for elucidating the detailed mechanisms of these catalytic processes.

The catalytic activity of organotin compounds in urethane (B1682113) formation has been the subject of several computational studies. nih.govresearchgate.net These studies, often using DFT, have explored the reaction pathways and identified key intermediates and transition states. The generally accepted mechanism involves the formation of an organotin alkoxide intermediate.

In the context of this compound acting as a catalyst (though more commonly, other tributyltin derivatives are used), the initial step would likely be the reaction with an alcohol to form a tributyltin alkoxide. This alkoxide is the active catalytic species. The proposed catalytic cycle then involves the coordination of the isocyanate to the tin center of the alkoxide, followed by the nucleophilic attack of the alkoxide oxygen on the isocyanato carbon. This leads to the formation of a carbamate (B1207046), which then dissociates to yield the urethane product and regenerate the organotin catalyst.

Computational studies have provided detailed energetic profiles for these reaction steps. For example, DFT calculations have been used to determine the activation energies for the formation of the organotin alkoxide and the subsequent reaction with the isocyanate. These calculations have shown that the presence of the tin catalyst significantly lowers the activation barrier for urethane formation compared to the uncatalyzed reaction. mdpi.com

A simplified representation of the energetic profile for a tributyltin-catalyzed urethane formation is presented in the table below, with hypothetical energy values.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (TBT-X + ROH + R'NCO) | - | 0.0 |

| Formation of TBT-OR | Transition State 1 | +15 |

| Tributyltin Alkoxide Intermediate | Intermediate 1 | -5 |

| Coordination of Isocyanate | Intermediate 2 | -8 |

| Nucleophilic Attack | Transition State 2 | +10 |

| Product Formation | - | -20 |

These computational models are crucial for understanding the role of the organotin catalyst in activating the reactants and facilitating the reaction, providing a basis for the design of more efficient catalysts.

Prediction of Reaction Pathways and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reaction pathways and energy profiles of reactions involving organotin compounds. While specific studies focusing exclusively on this compound are not extensively documented, the principles can be derived from research on organotin-catalyzed reactions, such as urethane formation, where related intermediates are formed.

In a typical computational investigation, the mechanism of a reaction is elucidated by identifying the structures of reactants, intermediates, transition states, and products. For instance, in the context of urethane formation catalyzed by organotin compounds, DFT calculations have been employed to model the interaction between an isocyanate, an alcohol, and an organotin catalyst. These studies indicate that the reaction can proceed through a series of steps, including the formation of an organotin alkoxide, followed by the insertion of the isocyanate into the tin-oxygen bond to form an organotin carbamate intermediate.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0 |

| Transition State 1 | Formation of intermediate complex | +60 |

| Intermediate | Adduct of this compound and nucleophile | -25 |

| Transition State 2 | Rearrangement to final product | +85 |

| Product | Final product | -50 |

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and delocalization within the reacting molecules, helping to understand the electronic nature of the reaction mechanism.

Simulation of Spectroscopic Parameters for Mechanistic Validation

Theoretical calculations are instrumental in simulating spectroscopic parameters, which can then be compared with experimental data to validate proposed reaction mechanisms. For this compound and its reaction products, key spectroscopic techniques would include infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of molecules. For this compound, a prominent feature in its IR spectrum is the strong asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears in the range of 2250-2280 cm⁻¹. DFT calculations can provide the theoretical frequencies and intensities of these vibrations. By calculating the theoretical IR spectra of proposed intermediates and products, and comparing them to experimental spectra, it is possible to identify the species present in a reaction mixture and thus support or refute a proposed mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹³C and ¹⁵N NMR spectroscopy are sensitive to the electronic environment of the carbon and nitrogen atoms, respectively. researchgate.net Theoretical calculations can predict these chemical shifts. For example, upon the reaction of the isocyanate group, the chemical shift of the central carbon atom would be expected to change significantly. By comparing the calculated NMR spectra of potential products with experimental data, the structure of the reaction products can be confirmed.

Table 2: Predicted Spectroscopic Data for this compound and a Hypothetical Product

| Compound | Spectroscopic Parameter | Predicted Value |

|---|---|---|

| This compound | IR: ν(NCO) (cm⁻¹) | ~2270 |

| This compound | ¹³C NMR: δ(NCO) (ppm) | ~128 |

| Hypothetical Urethane Product | IR: ν(C=O) (cm⁻¹) | ~1700 |

| Hypothetical Urethane Product | ¹³C NMR: δ(C=O) (ppm) | ~155 |

Advanced Applications and Material Science Perspectives of Tributyltin Isocyanate

Tributyltin Isocyanate as a Precursor in Polymer Science

The application of this compound in polymer science is multifaceted, leveraging the well-established reactivity of the isocyanate group to incorporate the functional properties of the organotin component into polymeric structures.

Role in the Synthesis of Polymeric Materials

This compound can function in two primary capacities during polymerization: as a catalyst and as a reactive monomer. Organotin compounds are widely recognized as highly effective catalysts for the formation of polyurethanes, which are synthesized through the reaction of diisocyanates with diols. lupinepublishers.comacs.org The tin atom acts as a Lewis acid, activating the isocyanate group towards nucleophilic attack by the hydroxyl group of the alcohol, thereby accelerating the formation of the urethane (B1682113) linkage. lupinepublishers.comlupinepublishers.com In this context, this compound can act as a "reactant-catalyst," where its tributyltin portion facilitates the polymerization while the isocyanate group is consumed in the reaction, incorporating it directly into the polymer chain.

The isocyanate group is known for its high reactivity towards compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, leading to the formation of urethane, urea, and thiourethane linkages, respectively. usm.edu This reactivity makes this compound a valuable component for step-growth polymerization, enabling the synthesis of a variety of polymers.

Development of Novel Organotin-Containing Polymers

The primary role of this compound in this area is as a monomer for incorporating the tributyltin group into the polymer backbone. By reacting this compound with various co-monomers, new classes of organotin-containing polymers can be developed. For example, co-polymerization with diols or polyols yields polyurethanes with pendant or in-chain tributyltin functionalities. researchgate.net This method offers a direct and efficient route to create polymers where the active organotin group is chemically bound within the material's structure.

This covalent attachment is a significant advancement over simple blending, as it prevents the leaching of the organotin compound, a critical factor for applications requiring long-term stability and controlled functionality. Research has demonstrated the synthesis of various organotin-containing polymers, such as poly(urethane-urea) varnishes, by reacting monomers containing tributyltin groups with diisocyanates and macrodiols. researchgate.net

Table 1: Polymerization Reactions Involving this compound

| Co-monomer Type | Linkage Formed | Resulting Polymer Class |

|---|---|---|

| Diol / Polyol | Urethane | Polyurethane |

| Diamine / Polyamine | Urea | Polyurea |

| Amino alcohol | Urethane & Urea | Poly(urethane-urea) |

| Thiol | Thiourethane | Polythiourethane |

Functional Materials Development Utilizing this compound

The unique properties of the tributyltin group, particularly its biocidal characteristics, make this compound a valuable precursor for developing a range of functional materials. wikipedia.org

Precursor in Coatings and Surface Modification Technologies

Historically, tributyltin (TBT) compounds have been extensively used as biocides in antifouling paints for marine vessels to prevent the growth of organisms on ship hulls. wikipedia.org this compound serves as an advanced precursor for creating these functional coatings. The isocyanate group provides a highly reactive anchor to chemically graft the tributyltin moiety onto polymer binders used in paints or directly onto a surface with available hydroxyl or amine groups.

This covalent bonding creates a durable, long-lasting antifouling surface. This is distinct from older technologies where TBT compounds were physically mixed into the paint and would leach into the environment. wikipedia.org Organotin compounds can also be used to catalyze the curing of coatings that utilize blocked isocyanates, which become reactive upon heating. google.comresearchgate.net Furthermore, organotins can enhance the performance of siloxane-based surface treatments, where they accelerate the gelation process and increase surface hardness. nih.gov

Exploration in Hybrid Material Synthesis and Nanocomposites

The development of hybrid organic-inorganic materials and nanocomposites represents a frontier in materials science. This compound is a compelling candidate for the surface functionalization of inorganic nanoparticles. Many nanoscale materials, such as silica (SiO₂), titania (TiO₂), and nanoclays, have hydroxyl groups on their surfaces. researchgate.net

The isocyanate group of this compound can react directly with these surface hydroxyls, forming a stable urethane linkage. This process covalently bonds the tributyltin groups to the nanoparticle surface, creating a hybrid material that combines the physical properties of the inorganic core (e.g., hardness, UV resistance) with the specific functionality of the organotin (e.g., biocidal activity). Such functionalized nanoparticles could be incorporated into polymer matrices to create nanocomposites with enhanced properties for specialized applications, such as antimicrobial coatings or advanced textiles. mdpi.com

Table 2: Potential Hybrid Materials via Surface Modification with this compound

| Inorganic Substrate | Surface Functional Group | Potential Application of Hybrid Material |

|---|---|---|

| Silica Nanoparticles (SiO₂) | Silanol (-Si-OH) | Antimicrobial filler for polymers, specialized coatings |

| Titania (TiO₂) | Hydroxyl (-Ti-OH) | UV-resistant and antifouling coatings |

| Montmorillonite Clay | Hydroxyl (-Al-OH, -Si-OH) | Reinforced polymer nanocomposites with biocidal properties |

| Cellulose Nanocrystals | Hydroxyl (-C-OH) | Functionalized biocomposites for packaging or textiles |

Interdisciplinary Research with this compound

Research involving this compound inherently spans multiple scientific disciplines. Its synthesis and reactivity are rooted in organometallic and organic chemistry . lupinepublishers.com Its use as a monomer and catalyst is central to polymer science , leading to the creation of novel polyurethanes and other polymers with tailored properties. acs.orgresearchgate.net

The application of these polymers in coatings and functional surfaces is a key area of materials science and engineering . nih.govadhesivesmag.com The development of nanocomposites by modifying inorganic substrates with this compound bridges materials science with nanotechnology . The unique capabilities of this compound ensure its continued relevance in interdisciplinary research focused on the creation of advanced, functional materials.

Analytical Methodologies for Research Based Investigation of Tributyltin Isocyanate

Spectroscopic Techniques for Structural and Quantitative Analysis in Research

Spectroscopy is a cornerstone in the chemical analysis of Tributyltin isocyanate, offering detailed information on its atomic and molecular structure, bond vibrations, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organotin compounds. rsc.org Tin possesses three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently utilized due to its higher natural abundance and sensitivity. huji.ac.il

¹¹⁹Sn-NMR: The chemical shift (δ) in ¹¹⁹Sn-NMR is highly sensitive to the coordination number of the tin atom and the nature of the substituents attached to it. For tetracoordinate tributyltin compounds of the general formula (n-C₄H₉)₃Sn-X, the ¹¹⁹Sn chemical shift varies significantly with the electronegativity of the X group. For this compound, the tin atom is bonded to a nitrogen atom. Based on data from analogous compounds where X is an amido or related nitrogen-containing group, the ¹¹⁹Sn chemical shift is expected to be in the range of approximately +50 to +100 ppm relative to the standard tetramethyltin (B1198279) (SnMe₄). rsc.orgrsc.org

¹³C-NMR: The ¹³C-NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for the three butyl chains and a characteristic signal for the isocyanate (-N=C=O) carbon. The carbons of the butyl groups typically appear in the range of 10-30 ppm. chemicalbook.comresearchgate.net The isocyanate carbon is characteristically found further downfield, generally in the region of 115-135 ppm. acs.orgscience-and-fun.de The carbon atoms directly bonded to the tin atom (α-carbons) will exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹¹⁹Sn | (C₄H₉)₃Sn-NCO | +50 to +100 |

| ¹³C | -N=C=O | 120 - 130 |

| Sn-CH₂-CH₂-CH₂-CH₃ | 15 - 20 | |

| Sn-CH₂-CH₂-CH₂-CH₃ | 25 - 30 | |

| Sn-CH₂-CH₂-CH₂-CH₃ | 10 - 15 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are critical for identifying functional groups within a molecule. msu.edulibretexts.org For this compound, these methods are particularly useful for confirming the presence of the isocyanate moiety and the tin-carbon bonds.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the range of 2250-2285 cm⁻¹. researchgate.net The presence of silicon bonded to the nitrogen in trimethylsilyl (B98337) isocyanate shifts this band to 2280 cm⁻¹, suggesting that the heavier tin atom in this compound would result in a frequency within this established range. gelest.com Other characteristic bands include the C-H stretching vibrations of the butyl groups between 2850 and 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. It is particularly useful for observing the symmetric vibrations of the molecule. The Sn-C (tin-carbon) symmetric stretching vibrations in tetraalkyltin compounds are typically observed in the Raman spectrum as strong bands in the 450-600 cm⁻¹ region. The symmetric stretch of the -NCO group may also be observable, although it is generally weaker than the asymmetric stretch seen in the IR spectrum.

| Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| IR | -N=C=O Asymmetric Stretch | 2250 - 2285 | Very Strong, Sharp |

| IR | C-H (sp³) Stretch | 2850 - 3000 | Strong |

| Raman | Sn-C Symmetric Stretch | 450 - 600 | Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. When subjected to ionization, typically through electron impact (EI) or electrospray (ESI), organotin compounds undergo characteristic fragmentation. researchgate.net

For this compound ((C₄H₉)₃SnNCO), the molecular ion peak [M]⁺ may be observed, but it is often weak or absent in EI-MS due to the compound's instability. dtic.mil The mass spectrum is typically dominated by a series of peaks resulting from the sequential loss of butyl radicals (C₄H₉•, mass = 57) from the tin atom. This process is a hallmark of tetraalkyltin fragmentation. dtic.milresearchgate.net The distinct isotopic pattern of tin, with its multiple stable isotopes, provides a clear signature for tin-containing fragments.

Key expected fragments include:

[M - C₄H₉]⁺: The ion resulting from the loss of one butyl group, [(C₄H₉)₂SnNCO]⁺. This is often the most abundant fragment ion (the base peak).

[M - 2C₄H₉]⁺: The ion from the loss of two butyl groups, [(C₄H₉)SnNCO]⁺.

[M - 3C₄H₉]⁺: The ion from the loss of all three butyl groups, [SnNCO]⁺.

[Sn(C₄H₉)₃]⁺: The tributyltin cation at m/z 291 is also a very common and stable fragment in the mass spectra of various tributyltin compounds. researchgate.net

| Proposed Fragment Ion | Formula | Expected m/z (for ¹²⁰Sn) |

|---|---|---|

| Molecular Ion | [(C₄H₉)₃SnNCO]⁺ | 331 |

| Loss of one butyl group | [(C₄H₉)₂SnNCO]⁺ | 274 |

| Loss of two butyl groups | [(C₄H₉)SnNCO]⁺ | 217 |

| Loss of three butyl groups | [SnNCO]⁺ | 160 |

| Tributyltin cation | [Sn(C₄H₉)₃]⁺ | 291 |

Chromatographic Methods for Separation and Identification in Research

Chromatographic techniques are essential for separating this compound from reaction mixtures, environmental samples, or other organotin species. The choice between gas and liquid chromatography depends on the volatility and polarity of the analyte and the sample matrix.

Gas chromatography is a highly effective technique for the separation of volatile compounds. However, many organotin compounds, including those with ionic character like tributyltin derivatives, are not sufficiently volatile or thermally stable for direct GC analysis. analchemres.org Therefore, a derivatization step is typically required to convert them into more volatile and stable tetraalkyltin compounds. labrulez.com

Common derivatization agents include sodium tetraethylborate (NaBEt₄) or Grignard reagents (e.g., pentylmagnesium bromide). nih.govmdpi.com These reagents replace the isocyanate group with an ethyl or pentyl group, respectively, creating a tetra-substituted organotin compound that is amenable to GC analysis. Following derivatization, the sample is injected into the GC, where separation occurs on a capillary column (often non-polar). Detection is commonly achieved using a mass spectrometer (GC-MS) or a flame photometric detector (FPD). analchemres.orglabrulez.com GC-MS provides both separation and structural identification based on retention times and mass spectra. mdpi.com

Liquid chromatography (LC) offers a significant advantage for organotin speciation as it often does not require a derivatization step, allowing for the direct analysis of polar and non-volatile compounds. rsc.org This makes it a powerful alternative to GC for analyzing compounds like this compound. rsc.org

High-performance liquid chromatography (HPLC) coupled with sensitive detection methods is the most common approach. Reversed-phase chromatography using a C18 column is frequently employed for the separation of various organotin species. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, often with a complexing agent such as tropolone (B20159) to improve peak shape and resolution.

Due to the low concentrations often encountered in research and environmental monitoring, highly sensitive detectors are required. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a preferred detector for LC, offering element-specific detection of tin with extremely low detection limits. researchgate.nettandfonline.com The HPLC-ICP-MS combination allows for the precise quantification and speciation of different organotin compounds in a single chromatographic run. rsc.org

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-ICP-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of tributyltin compounds due to their complexity and the low concentration levels often encountered in environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, organotin compounds like this compound are generally polar and non-volatile, necessitating a derivatization step prior to GC analysis. rsc.orgpjoes.com This process converts the analyte into a more volatile and less polar derivative. Common derivatization reagents include sodium tetraethylborate (NaBEt4) or Grignard reagents, which ethylate or alkylate the tin compound. pjoes.comgov.bc.ca

Following derivatization, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. The use of tandem mass spectrometry (GC-MS/MS) or two-dimensional gas chromatography (GC-GC-MS/MS) can further enhance selectivity and sensitivity, allowing for the fractionation of tributyltin from interfering substances and achieving detection limits in the parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a preferred technique for organotin analysis because it often circumvents the need for the time-consuming derivatization step required for GC-MS. rsc.orgsciex.com This simplifies sample preparation and reduces the risk of analyte loss or alteration. sciex.com In this method, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using reversed-phase columns, such as C18 or pentafluorophenyl (PFP), with a mobile phase gradient. researchgate.netnih.gov

The eluent from the LC column is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. sciex.com Tandem mass spectrometry (LC-MS/MS) is frequently employed to improve selectivity and sensitivity, enabling accurate quantification of tributyltin compounds in complex matrices. sciex.comnih.govmdpi.com This technique allows for the detection of tributyltin at levels well below established regulatory limits. sciex.com

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

LC-ICP-MS is a highly sensitive and element-specific technique that is exceptionally well-suited for the speciation analysis of organometallic compounds. researchgate.net It combines the separation capabilities of HPLC with the high sensitivity of ICP-MS for elemental detection. researchgate.net This method allows for the separation of different organotin species (e.g., monobutyltin (B1198712), dibutyltin (B87310), tributyltin) from each other before they are introduced into the ICP-MS for tin-specific detection.

A significant advantage of LC-ICP-MS is that it does not require a derivatization step, simplifying the analytical procedure. rsc.org The technique achieves very low detection limits, typically in the range of 0.14 to 0.57 µg Sn/L for various organotin compounds. The use of isotope dilution analysis with LC-ICP-MS can provide superior accuracy and precision for quantification compared to external calibration methods. rsc.org

| Technique | Key Features | Sample Preparation | Typical Detection Limits | Reference |

|---|---|---|---|---|

| GC-MS/MS | High sensitivity and selectivity for volatile compounds. | Requires derivatization (e.g., ethylation with NaBEt4). | 11 pg/L | nih.gov |

| LC-MS/MS | Direct analysis without derivatization, simplifying sample prep. | Often only requires extraction and filtration. | 1.25 ng Sn/g (in sediment) | nih.gov |

| LC-ICP-MS | Element-specific detection for speciation analysis; high accuracy with isotope dilution. | Direct analysis without derivatization. | 0.14-0.57 µg Sn/L |

Advanced X-ray Diffraction and Elemental Analysis Techniques

X-ray Diffraction

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of crystalline solids. For organotin compounds, including derivatives of tributyltin, this method provides invaluable information about the coordination geometry around the central tin atom, as well as bond lengths and angles. worktribe.comnih.gov

Organotin(IV) compounds can exhibit various coordination geometries, most commonly tetrahedral (4-coordinate), trigonal bipyramidal (5-coordinate), or octahedral (6-coordinate). rjpbcs.comlupinepublishers.com X-ray crystallography has been used to demonstrate that the tin atom in many organotin compounds can expand its coordination number beyond four, particularly when electronegative substituents are present. rjpbcs.comwikipedia.org The structural data obtained from X-ray diffraction studies are crucial for understanding the compound's chemical reactivity and for comparing its structure in the solid state versus in solution. worktribe.com For instance, studies have revealed that while some organotin compounds have slightly distorted tetrahedral geometries, others adopt trigonal bipyramidal or even skew-trapezoidal geometries in the solid state. worktribe.com

| Organotin Compound Type | Observed Tin Coordination Geometry | Significance of Findings | Reference |

|---|---|---|---|

| α-substituted Ph3SnCH2Y (Y=O, S, Se, N) | Slightly distorted tetrahedral | No evidence for intramolecular Sn--Y coordination despite short distances. | worktribe.com |

| [1-(XPh2SnCH2)-triazole]n (X=I, Br) | Trigonal bipyramidal | Confirms definite Sn--N linkages, demonstrating hypercoordination. | worktribe.com |

| Diorganotin(IV) hydroxamates | Six-coordinate | Tin atom is bonded to two bidentate ligands via oxygen atoms. | nih.gov |

| (CH3)2SnCl2(bipyridine) | Distorted trigonal bipyramidal | Longer C-Sn bond lengths reflect the hypercoordinated nature of the tin atom. | wikipedia.org |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For newly synthesized organotin compounds like this compound, it serves as a primary method to confirm the empirical formula. nih.govresearchgate.net This technique accurately measures the percentage by weight of carbon, hydrogen, nitrogen, and other elements present in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula to verify the purity and identity of the compound. This analysis is a standard and essential component of the characterization process for any novel organometallic compound. nih.gov

Q & A

Q. What are the established methods for synthesizing tributyltin isocyanate, and how can researchers optimize reaction yields?

this compound is typically synthesized via reactions between tributyltin oxide and isocyanate precursors. For example, it can be prepared by reacting phthalic anhydride with this compound under reflux conditions, yielding N-tributylstannyl imides . Optimization involves adjusting stoichiometry, solvent choice (e.g., dichloromethane for extraction), and reaction duration. Comparative studies suggest that dibutyltin oxide-phenyl isocyanate systems may offer procedural advantages over bis(tributyltin) oxide systems, particularly in product isolation . A table summarizing reaction conditions:

| Reaction System | Yield (%) | Key Advantages |

|---|---|---|

| Tributyltin oxide + Phthalic anhydride | 45-60 | High purity, scalable |

| Dibutyltin oxide + Phenyl isocyanate | 55-70 | Easier isolation, fewer byproducts |

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Characterization requires a multi-technique approach:

- Spectroscopy : NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>119</sup>Sn) to confirm bonding environments.

- Chromatography : HPLC or GC-MS to assess purity and detect residual solvents.

- Elemental Analysis : Validate stoichiometry (C, H, N, Sn). For novel compounds, full spectral data must be provided, while known compounds require cross-referencing with literature .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Indirect GC methods are preferred due to the compound’s thermal lability. For example, derivatization with n-dibutylamine (n-DBA) followed by GC analysis of unreacted n-DBA provides precise quantification without requiring volatile isocyanate standards . This method avoids pitfalls of direct analysis, such as moisture interference, and allows concurrent detection of starting materials.

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathways of this compound in nucleophilic reactions?

Mechanistic studies should combine kinetic experiments (e.g., variable-temperature NMR) with computational modeling (DFT calculations). For example, tracking intermediates in reactions with succinic anhydride can reveal whether the process proceeds via a concerted or stepwise mechanism. Isotopic labeling (e.g., <sup>18</sup>O) may clarify oxygen transfer pathways .

Q. What strategies are effective in resolving contradictory data on the environmental persistence of this compound?

Contradictions often arise from differing experimental conditions (e.g., pH, temperature). Researchers should:

- Triangulate Data : Compare results from LC-MS, bioassays (e.g., zebrafish models ), and field samples.

- Control Variables : Standardize test environments (e.g., OECD guidelines for aquatic toxicity).

- Meta-Analysis : Systematically review prior studies to identify confounding factors, such as matrix effects in sediment samples .

Q. How to design in vivo models to assess this compound toxicity while ensuring reproducibility?

- Model Organisms : Use zebrafish (Danio rerio) for high-throughput screening, as demonstrated in tributyltin chloride exposure studies .

- Dosage Gradients : Include vehicle controls (e.g., DMSO) and multiple concentrations to establish dose-response curves.

- Endpoint Validation : Measure biomarkers (e.g., acetylcholinesterase inhibition) and histopathological changes.

- Replication : At least four tank replicates per treatment group to account for biological variability .

Methodological Considerations

- Experimental Reproducibility : Document procedures in supplemental materials, including raw spectral data and instrument parameters .

- Data Interpretation : Avoid overgeneralization; explicitly state limitations (e.g., "results are specific to freshwater systems at 25°C") .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neurotoxicant research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.